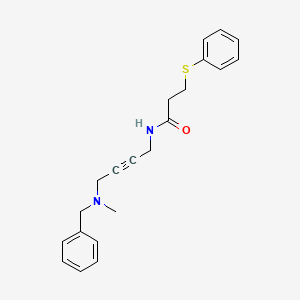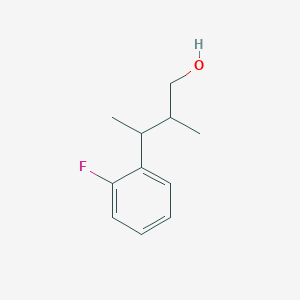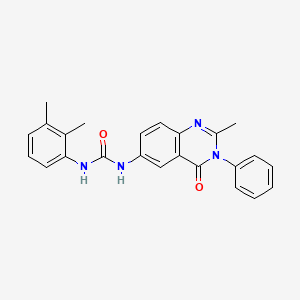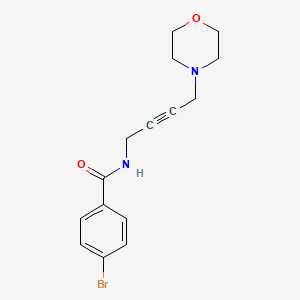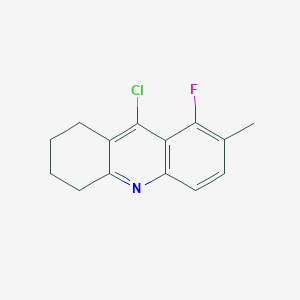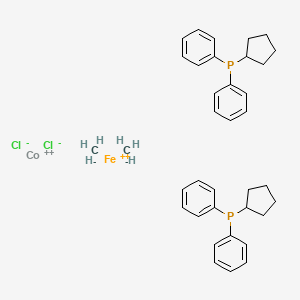
Carbanide;cobalt(2+);cyclopentyl(diphenyl)phosphane;iron(2+);dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamide, cobalt(2+), cyclopentyl(diphenyl)phosphane, iron(2+), and dichloride are all elements that have been studied extensively in scientific research.
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
Cobalt-Catalyzed Cycloadditions : Cobalt compounds are utilized in [2+2+2] cycloaddition reactions, which are crucial for synthesizing vinyl-substituted cyclohexa-1,3-diene derivatives. This process involves cobalt complexes with alkynes and dienes, demonstrating cobalt's potential as a versatile catalyst in organic synthesis (Hilt, Hess, & Harms, 2008).
Cobalt Complexes in Cyclopropanation : The cobalt(II) complex of D2-symmetric chiral porphyrin has been identified as an effective catalyst for cyclopropanation of styrene derivatives. This highlights cobalt's role in facilitating specific organic transformations with high selectivity and efficiency (Chen & Zhang, 2007).
Polymerization Reactions : Cobalt and iron compounds have been developed as catalysts for polymerization reactions, particularly in alkyne [2+2+2] cycloaddition and alkyne–nitrile co-cycloaddition reactions. These complexes show promise in synthesis applications, including controlled polymerization reactions (Okamoto & Sugiyama, 2013).
Coordination Chemistry and Molecular Structure
Molecular Structures of Cobalt Complexes : Studies have been conducted on the molecular structures of various cobalt complexes. These include investigations into the crystal and molecular structures of complexes like trans-3,3,4,4-tetracyano-2-phenylcyclopentylbis(dimethylglyoximato)imidazolecobalt(III), which provides insights into the coordination chemistry of cobalt in various ligand environments (McKenzie, 1978).
Iron and Cobalt Complexes with Tridentate Ligands : Research into iron and cobalt complexes with tridentate ligands, such as P, N, P ligands, has led to discoveries in the field of coordination chemistry. These studies provide valuable information on the synthesis, characterization, and application of these complexes in ethene polymerization reactions (Müller et al., 2002).
Eigenschaften
CAS-Nummer |
67292-36-8 |
|---|---|
Produktname |
Carbanide;cobalt(2+);cyclopentyl(diphenyl)phosphane;iron(2+);dichloride |
Molekularformel |
C36H34Cl2CoFeP2 |
Molekulargewicht |
714.29 |
IUPAC-Name |
carbanide;cobalt(2+);cyclopentyl(diphenyl)phosphane;iron(2+);dichloride |
InChI |
InChI=1S/2C17H19P.2CH3.2ClH.Co.Fe/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;;;/h2*1-6,9-12,17H,7-8,13-14H2;2*1H3;2*1H;;/q;;2*-1;;;2*+2/p-2 |
SMILES |
[CH3-].[CH3-].C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Fe+2].[Co+2] |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2450035.png)
![2-ethoxy-4-[1-(3-ethoxy-4-hydroxybenzyl)-1H-benzimidazol-2-yl]phenol](/img/structure/B2450036.png)
![3-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyridazine](/img/structure/B2450037.png)
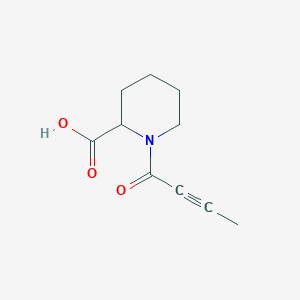
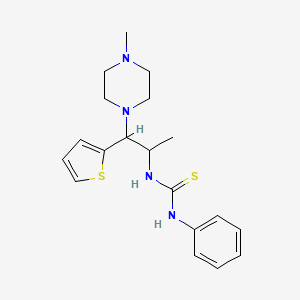
![N-(benzo[d]thiazol-2-yl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2450040.png)
![tert-butyl 4-(hydroxymethyl)-4,5-dihydro-1H-pyrrolo[1,2-a][1,4]diazepine-2(3H)-carboxylate](/img/structure/B2450041.png)
![N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2450043.png)
![2-[3-[(2-Oxopyrimidin-1-yl)methyl]anilino]ethanesulfonyl fluoride](/img/structure/B2450044.png)
